A Technical Guide to the Chemical Properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol
A Technical Guide to the Chemical Properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol
Introduction:
8-Methyl-2-(trifluoromethyl)quinolin-4-ol is a substituted quinoline derivative of significant interest to the scientific community, particularly those in drug discovery and materials science. Its architecture combines three structurally important motifs: a heterocyclic quinoline core, a metabolically robust trifluoromethyl (-CF3) group, and a strategically placed methyl (-CH3) group. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarials like quinine.[1] The incorporation of a trifluoromethyl group is a modern medicinal chemistry strategy used to enhance key drug-like properties such as lipophilicity, metabolic stability, and binding affinity.[2] Concurrently, the "magic methyl" effect, where the addition of a methyl group can profoundly and sometimes unexpectedly improve a compound's pharmacological profile, makes the 8-methyl substitution a critical feature for optimization studies.[3]
This guide provides an in-depth analysis of the core chemical properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol, offering field-proven insights into its structure, synthesis, reactivity, and potential applications. It is intended to serve as a comprehensive resource for researchers leveraging this versatile building block in their development programs.
Core Chemical Identity and Structure
The foundational identity of this compound is defined by its unique structural arrangement and the resulting chemical identifiers.
| Property | Value | Source |
| CAS Number | 1701-19-5 | [4][5] |
| Molecular Formula | C₁₁H₈F₃NO | [4][5] |
| IUPAC Name | 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one | [4][5] |
| Synonyms | 8-Methyl-2-(trifluoromethyl)-4-quinolinol, 4-Hydroxy-8-Methyl-2-(Trifluoromethyl)Quinoline | [4] |
| Molecular Weight | 227.18 g/mol | [4][5] |
| InChIKey | HLPDICBGZTVELB-UHFFFAOYSA-N | [4][5] |
Structural Analysis: Keto-Enol Tautomerism
A critical chemical property of 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium. The compound can exist as both the 4-hydroxy (enol) form and the 4-keto (quinolin-4-one) form. The IUPAC name, 8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one, indicates that the keto tautomer is considered the predominant form under standard naming conventions.[4][5] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity in different chemical environments. For a related compound, 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, this tautomeric shift is a noted feature affecting its chemical behavior.[6]
Caption: Keto-enol tautomerism of the quinoline core.
Physicochemical Properties
The compound's physical and chemical properties are dictated by its molecular structure, providing insight into its behavior in experimental settings.
| Property | Value | Implication & Expert Commentary | Source |
| Melting Point | 131 °C | A moderate melting point for a crystalline solid, suggesting stable lattice interactions. | [5] |
| Normal Boiling Point | 362.65 °C | High boiling point indicates low volatility, typical for a molecule of this size and polarity. | [5] |
| Density | 1560.34 kg/m ³ | Denser than water. | [5] |
| XLogP3-AA | 2.8 | This value indicates moderate lipophilicity, suggesting a favorable balance for potential membrane permeability in biological systems. The -CF3 group significantly contributes to this lipophilicity. | [4] |
| Solubility | >34.1 µg/mL (at pH 7.4) | Limited but measurable aqueous solubility. The quinoline nitrogen's pKa and the hydroxyl group will influence solubility at different pH values. | [4] |
| Hydrogen Bond Donor | 1 | The single hydroxyl group (enol form) or N-H group (keto form) can act as a hydrogen bond donor. | [4] |
| Hydrogen Bond Acceptor | 5 | Includes the quinoline nitrogen, the oxygen atom, and the fluorine atoms, allowing for multiple hydrogen bond interactions with biological targets or solvents. | [4] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | A low TPSA value (< 140 Ų) is often correlated with good cell permeability and oral bioavailability in drug candidates. | [4] |
Synthesis and Reactivity
Proposed Synthesis Protocol: Conrad-Limpach-Knorr Reaction
While specific synthesis literature for this exact molecule is sparse, a highly plausible and industrially relevant route is the Conrad-Limpach-Knorr reaction. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. An analogous synthesis for 2,8-bis(trifluoromethyl)-4-quinolinol utilizes polyphosphoric acid to catalyze the reaction between 2-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate, achieving high yields.[7]
Step-by-Step Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a mechanical stirrer, add 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (approx. 10x by weight) to the mixture. Causality: Polyphosphoric acid acts as both a Brønsted acid catalyst and a dehydrating agent, promoting both the initial condensation and the subsequent ring-closing cyclization.
-
Thermal Cyclization: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) step.
-
Quenching and Precipitation: Upon completion, cool the reaction mixture slightly and pour it slowly into a beaker of ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Proposed workflow for the synthesis of the target compound.
Key Reactivity
-
Hydroxyl Group Functionalization: The 4-hydroxy group is a versatile handle for further chemical modification. It can be readily converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃).[8] This chloro-substituent is an excellent leaving group, enabling nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups (amines, ethers, etc.) at the 4-position.
-
Electrophilic Aromatic Substitution: The benzene ring of the quinoline system can undergo electrophilic substitution, although the reaction is influenced by the directing effects of the existing substituents and the overall electron-deficient nature of the pyridine ring.
Predicted Spectroscopic Profile
-
¹H NMR:
-
Aromatic Protons: Multiple signals expected in the δ 7.0-8.5 ppm range, corresponding to the protons on the quinoline core.
-
Methyl Protons: A singlet at approximately δ 2.5 ppm.
-
OH/NH Proton: A broad singlet, with a chemical shift highly dependent on solvent and concentration, likely > δ 10 ppm due to hydrogen bonding.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the δ 110-150 ppm range.
-
Carbonyl Carbon (keto form): A signal expected downfield, potentially > δ 170 ppm.
-
CF₃ Carbon: A quartet (due to C-F coupling) expected around δ 120-125 ppm.
-
Methyl Carbon: A signal around δ 15-20 ppm.
-
-
¹⁹F NMR:
-
A sharp singlet is expected, characteristic of the -CF₃ group. The exact chemical shift would require an internal standard but will be in the typical range for trifluoromethyl groups attached to an aromatic system.
-
-
Infrared (IR) Spectroscopy:
-
O-H/N-H Stretch: A broad band in the 3200-3400 cm⁻¹ region, indicative of the hydroxyl or N-H group involved in hydrogen bonding.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2900-3000 cm⁻¹ (methyl).
-
C=O Stretch (keto form): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
C=C/C=N Stretch: Multiple bands in the 1500-1620 cm⁻¹ region, characteristic of the quinoline ring system.[9]
-
C-F Stretch: Strong, characteristic absorption bands are expected in the 1100-1350 cm⁻¹ region, confirming the presence of the trifluoromethyl group.[10]
-
Safety and Handling
This compound should be handled with care by trained professionals in a laboratory setting.
-
Primary Hazards: Toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[4][11]
-
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[11][12]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
-
Avoid breathing dust, fumes, or vapors.[11]
-
Wash hands thoroughly after handling.[11]
-
Avoid contact with skin and eyes.[13]
-
-
Storage Conditions:
References
-
PubChem. (n.d.). 8-Methyl-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 8-Methyl-2-(trifluoromethyl)-4-quinolinol. Retrieved from [Link]
-
Fisher Scientific. (2010). Safety Data Sheet for tert-Butyl alcohol. Retrieved from [Link]
-
Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules, 27(23), 8234. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]
-
Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Indian Journal of Heterocyclic Chemistry, 22, 259-262. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. jelsciences.com [jelsciences.com]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development | MDPI [mdpi.com]
- 4. 8-Methyl-2-(trifluoromethyl)-4-quinolinol | C11H8F3NO | CID 2775089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem-casts.com [chem-casts.com]
- 6. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (31009-31-1) for sale [vulcanchem.com]
- 7. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 8. connectjournals.com [connectjournals.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.se [fishersci.se]
